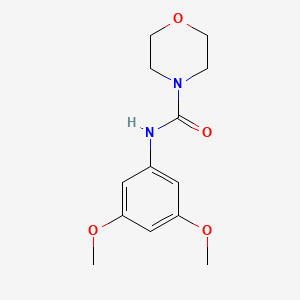
N-(1-benzyl-4-isopropoxy-1H-indazol-3-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-4-isopropoxy-1H-indazol-3-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.17975526 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Approaches : Research on similar compounds often involves synthetic methodologies aiming at producing novel chemical entities with potential biological activity. For example, studies on the synthesis and dynamic NMR properties of related acetamide derivatives have been conducted to explore efficient synthetic routes and understand their chemical behavior in various environments (Samimi et al., 2010).
Chemical Modification and Optimization : The process of chemical modification, such as silylation and derivatization, plays a crucial role in optimizing the physical and chemical properties of compounds for enhanced efficacy and stability. Investigations into the silylation reactions of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes have shed light on the formation of heterocycles with potential applications in various domains (Lazareva et al., 2017).
Biological and Pharmaceutical Research
Antimicrobial Activity : Oxazolidinones are recognized for their unique mechanism of action as antimicrobial agents, inhibiting bacterial protein synthesis. The evaluation of novel oxazolidinone analogs for their in vitro antibacterial activities against clinically important pathogens highlights the therapeutic potential of these compounds (Zurenko et al., 1996).
Anticancer Investigations : The exploration of related compounds for anticancer activity is another significant area of research. For instance, derivatives of thiazolidinone have been synthesized and evaluated for their cytotoxic effects against leukemia cell lines, demonstrating the potential of such compounds in cancer therapy (Horishny et al., 2021).
Advanced Materials and Chemical Engineering
Material Science Applications : The study of polymorphism, such as in the antibiotic linezolid, reveals the importance of crystal form on the physical properties and stability of pharmaceutical compounds, influencing their manufacturing, storage, and therapeutic efficacy (Maccaroni et al., 2008).
Chemical Engineering Processes : The development of novel synthesis pathways, like the efficient preparation of oxazoles, underlines the role of chemical engineering in optimizing production methods for complex organic compounds with potential applications across various scientific fields (Huang et al., 1996).
Propriétés
IUPAC Name |
N-(1-benzyl-4-propan-2-yloxyindazol-3-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-15(2)30-18-10-6-9-17-20(18)21(23-19(27)14-25-11-12-29-22(25)28)24-26(17)13-16-7-4-3-5-8-16/h3-10,15H,11-14H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPJEDKVDGRMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=NN2CC3=CC=CC=C3)NC(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)
![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)
![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)

![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)
![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)
